Xylenol Blue

説明

The exact mass of the compound p-Xylenol Blue is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

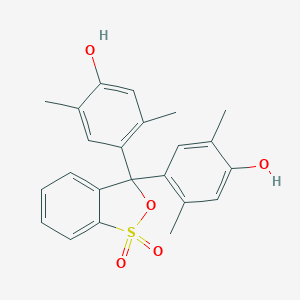

Structure

3D Structure

特性

IUPAC Name |

4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUKYHHAGPFJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026303 | |

| Record name | p-Xylenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-31-5 | |

| Record name | Xylenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenol Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylenol Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRA8Z80WK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xylenol Blue: A Comprehensive Technical Guide to its Application as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Xylenol Blue, a versatile pH indicator employed in a multitude of scientific and research applications. This document will detail its pH-dependent color transitions, provide comprehensive experimental protocols for its preparation and use, and elucidate the chemical mechanism underlying its function as a reliable acid-base indicator.

Core Properties and pH Indicator Ranges

This compound is a sulfonephthalein dye characterized by its two distinct and useful pH ranges for acid-base titrations and pH estimations.[1][2] This dual-range capability allows for its application across a broader spectrum of chemical analyses compared to single-range indicators.

Quantitative Data Summary

The pH ranges and corresponding color changes of this compound are summarized in the table below for clear and easy comparison.

| pH Range (Acidic) | Color Change (Acidic) | pH Range (Alkaline) | Color Change (Alkaline) |

| 1.2 - 2.8[1][2] | Red to Yellow[1] | 8.0 - 9.6 | Yellow to Blue/Violet |

Mechanism of Color Change

The vibrant color changes of this compound, like other sulfonephthalein indicators, are a direct result of pH-induced alterations in its molecular structure. These structural modifications, specifically through protonation and deprotonation, affect the electronic conjugation of the molecule, thereby changing the wavelengths of light it absorbs and reflects, which is perceived as a change in color.

In highly acidic conditions (pH < 1.2), the molecule is in its protonated, sultone form, which appears red. As the pH increases into the 1.2 to 2.8 range, the first deprotonation occurs, leading to a structural rearrangement to a yellow-colored, quinoid form. This form persists through the neutral pH range. As the solution becomes alkaline (pH > 8.0), a second deprotonation event takes place, resulting in a dianionic quinoid structure that exhibits a blue or violet color.

Caption: Logical flow of this compound color changes with increasing pH.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a this compound indicator solution and a standardized workflow for the determination of a solution's pH.

Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol outlines two common methods for the preparation of a 0.1% (w/v) this compound indicator solution.

Method 1: Ethanolic Solution

-

Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol (B145695) and swirl to dissolve the solid. Gentle warming in a water bath may be used to facilitate dissolution.

-

Dilution: Once the solid is completely dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

-

Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the solution in a tightly sealed, clearly labeled bottle, away from direct sunlight.

Method 2: Aqueous Solution (Sodium Salt)

-

Weighing: Accurately weigh 0.04 g of this compound powder.

-

Initial Dissolution: In a 100 mL volumetric flask, add 0.98 mL of 0.1 M sodium hydroxide (B78521) solution. Add the weighed this compound and swirl to dissolve. This step converts the acidic indicator to its more water-soluble sodium salt.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with deionized or distilled water.

-

Mixing and Storage: Stopper and invert the flask multiple times to ensure a uniform solution. Store in a labeled, well-sealed container.

Experimental Workflow for pH Determination

This workflow describes the process of estimating the pH of a colorless, unknown solution using the prepared this compound indicator.

Caption: Step-by-step experimental workflow for pH estimation.

Procedure:

-

Sample Preparation: Place a small, measured volume (e.g., 5-10 mL) of the clear, unknown solution into a clean test tube or a well of a spot plate.

-

Indicator Addition: Add 1-2 drops of the prepared this compound indicator solution to the sample.

-

Mixing: Gently swirl the container to ensure the indicator is evenly distributed throughout the solution.

-

Color Observation and Interpretation:

-

Acidic Range:

-

A red color indicates a pH below 1.2.

-

A yellow color suggests a pH above 2.8.

-

An orange color signifies a pH within the transition range of 1.2 to 2.8.

-

-

Alkaline Range:

-

A yellow color indicates a pH below 8.0.

-

A blue or violet color suggests a pH above 9.6.

-

A greenish color points to a pH within the transition range of 8.0 to 9.6.

-

-

-

Refinement with a Color Chart: For a more precise estimation of the pH within the transition ranges, the observed color can be compared against a standard pH color chart for this compound.

This comprehensive guide provides the essential information for the effective utilization of this compound as a pH indicator in various research and development settings. Its distinct dual-range color change, coupled with straightforward preparation and application, makes it a valuable tool for acid-base analysis.

References

A Comprehensive Technical Guide to Xylenol Blue

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical and physical properties of Xylenol Blue, a vital sulfonephthalein dye. It serves as a technical resource, detailing its molecular structure, physicochemical characteristics, mechanism of action as a pH indicator, and its applications in scientific research and industry.

Chemical Identity and Structure

This compound, systematically known as 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide, is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class.[1] Its core structure consists of a sultone ring derived from o-sulfobenzoic acid, attached to two p-xylenol moieties. This complex aromatic structure is responsible for its vibrant color changes in response to varying pH levels.

The unique chemical identifiers and molecular representations for this compound are provided below for computational and reference purposes.

| Identifier | Value |

| CAS Number | 125-31-5[1][2][3][4] |

| Molecular Formula | C₂₃H₂₂O₅S |

| Molecular Weight | 410.48 g/mol |

| IUPAC Name | 4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2,5-dimethylphenol |

| SMILES | CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C |

| InChI | 1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3 |

Physicochemical and Spectroscopic Data

This compound is typically a dark red-brown powder. Its properties are summarized in the table below, providing key data points for laboratory applications.

| Property | Value |

| Physical State | Powder / Solid |

| Appearance | Dark red-brown powder |

| Melting Point | 212 °C (decomposes) |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) |

| λmax (Methanol) | 419 – 429 nm |

| λmax (0.1 N NaOH) | 591 – 599 nm |

| First Transition Range | pH 1.2 (Red) – pH 2.8 (Yellow) |

| Second Transition Range | pH 8.0 (Yellow) – pH 9.6 (Blue) |

Mechanism of Action as a pH Indicator

This compound's function as a pH indicator is rooted in its ability to exist in different structural forms, each with a distinct color. As a diprotic acid, it undergoes two separate protonation/deprotonation events across the pH scale.

-

Acidic Range (pH 1.2–2.8): At a very low pH (<1.2), the molecule is in its fully protonated, lactone form, which appears red. As the pH increases, the sultone ring opens, and the first phenolic proton is lost, leading to a conjugated system that absorbs light in the violet-blue range, thus appearing yellow.

-

Alkaline Range (pH 8.0–9.6): The molecule remains in its yellow, singly deprotonated form in the neutral pH range. As the solution becomes more alkaline (>8.0), the second phenolic proton is abstracted. This creates a dianionic quinoidal structure with a more extended conjugated system. This change in electronic configuration shifts the molecule's light absorption to the yellow-orange region of the spectrum, causing the solution to appear blue.

The following diagram illustrates the structural transitions of this compound that correspond to its color changes at different pH values.

Caption: pH-Dependent Structural Transitions of this compound.

Synthesis Protocol

This compound is synthesized via the condensation of p-xylenol with o-sulfobenzoic acid anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

-

Reference: Adapted from Cohen, Biochem. J. 16, 31 (1922).

-

Reagents:

-

o-Sulfobenzoic acid anhydride

-

p-Xylenol (2,5-dimethylphenol)

-

Anhydrous zinc chloride (catalyst)

-

-

Procedure:

-

A mixture of o-sulfobenzoic acid anhydride and a molar excess of p-xylenol is prepared.

-

Anhydrous zinc chloride is added as a catalyst to facilitate the Friedel-Crafts-type acylation reaction.

-

The mixture is heated to allow the condensation reaction to proceed. The temperature and reaction time must be carefully controlled to optimize the yield and purity of the product.

-

Upon completion, the crude product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield brown crystals of this compound.

-

Key Applications in Research and Development

This compound is a versatile compound with numerous applications in both research and industrial settings.

-

pH Indicator: Its primary use is as a pH indicator in acid-base titrations, offering two distinct and useful transition ranges. It is often used as a 0.02% solution for this purpose.

-

Biochemical Assays: The dye serves as a colorimetric indicator in various biochemical assays, including enzyme activity studies and protein quantification. Its stability under different conditions makes it a reliable choice.

-

Microbiology: It is employed in microbiological assays to monitor bacterial growth, as metabolic byproducts often lead to a change in the pH of the culture medium.

-

Histology and Cytology: In medical research, this compound is utilized as a stain in histology to enhance the visualization of cellular structures in tissue samples.

Experimental Protocol: Preparation and Use of this compound Indicator Solution

This section details the standard procedure for preparing a this compound indicator solution and its application in a typical acid-base titration.

6.1 Preparation of 0.1% this compound Indicator Solution

-

Materials:

-

This compound powder (100 mg)

-

Ethanol (95% or absolute, 100 mL)

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

-

-

Procedure:

-

Accurately weigh 100 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture until the powder is completely dissolved.

-

Once dissolved, add ethanol to the flask until the solution reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a well-sealed, labeled bottle, protected from light.

-

6.2 Workflow: Acid-Base Titration Using this compound

The following diagram outlines the workflow for using the prepared indicator in the titration of a strong acid with a strong base, targeting the second transition range.

Caption: Workflow for a strong acid-strong base titration.

References

Xylenol Blue CAS number and molecular weight

This technical guide provides a comprehensive overview of Xylenol Blue, a versatile dye with significant applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant protocols.

Core Properties of this compound

This compound is a sulfonephthalein dye that functions as a pH indicator.[1][2] It is characterized by its distinct color changes at two different pH ranges, making it a valuable tool in various analytical procedures.[1][3]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| CAS Number | 125-31-5 | [4] |

| Molecular Formula | C₂₃H₂₂O₅S | |

| Molecular Weight | 410.48 g/mol | |

| Appearance | Dark brown to dark purple powder | |

| Melting Point | 212-214 °C (decomposes) | |

| pH Transition Range 1 | pH 1.2 (Red) to pH 2.8 (Yellow) | |

| pH Transition Range 2 | pH 8.0 (Yellow) to pH 9.6 (Blue) | |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and methanol. |

Experimental Protocols and Applications

This compound's primary utility lies in its function as a pH indicator for titrations and as a stain in histological preparations. It is also used in microbial assays and to determine lipase (B570770) activity.

2.1. Preparation of this compound Indicator Solution (0.1%)

This protocol outlines the preparation of a standard 0.1% this compound solution for use as a pH indicator in titrations.

Experimental Workflow: Indicator Solution Preparation

Caption: Workflow for preparing a 0.1% this compound indicator solution.

2.2. Use in Histological Staining

While not always the primary stain, this compound can be used in various staining protocols. The term "xylene" in many protocols refers to the clearing agent, but this compound as a dye can be incorporated. A general histological staining procedure where an indicator like this compound might be used as a counterstain is outlined below.

Experimental Workflow: General Histological Staining

Caption: General workflow for histological staining using a counterstain.

2.3. Lipase Activity and Bacterial Growth Assays

While literature suggests this compound can be used for determining lipase activity and in microbial assays, specific, detailed protocols directly employing this compound for these purposes are not as readily available as for its use as a pH indicator. Often, these assays utilize other more specific chromogenic or fluorogenic substrates. Researchers wishing to explore the use of this compound in these applications may need to develop and validate their own methods, likely based on pH changes resulting from bacterial metabolism or enzymatic reactions.

Signaling Pathway Involvement

A thorough review of the scientific literature indicates that this compound is not known to be directly involved in any specific cellular or signaling pathways. Its primary role in a biological context is as an inert indicator of pH, a tool for measurement rather than a bioactive molecule that modulates cellular function. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. The workflows provided above illustrate the logical relationships in its primary applications.

Logical Relationship: Role of this compound in Assays

References

In-Depth Technical Guide to Xylenol Blue as an Acid-Base Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Xylenol Blue as an acid-base indicator. It details its chemical properties, the mechanism of its color changes, quantitative data, and experimental protocols for its application in laboratory settings.

Core Principles of this compound

This compound, with the chemical formula C₂₃H₂₂O₅S, is a sulfonephthalein dye that functions as a diprotic acid-base indicator. This means it can donate two protons and consequently exhibits two distinct pH transition ranges, making it a versatile tool for pH determination in both acidic and alkaline environments.[1] Its utility spans various scientific applications, including titrations, microbial assays, and determining bacterial growth.[1]

The fundamental principle behind its function as a pH indicator lies in the structural changes the molecule undergoes upon protonation and deprotonation. These changes in the electronic configuration of the molecule alter its light absorption properties, resulting in the observed color changes.

Mechanism of Color Change

As a sulfonephthalein dye, the color transitions of this compound are governed by the opening and closing of a lactone ring and the subsequent resonance structures of the quinoid and sultone forms. The molecule exists in three primary forms, each with a characteristic color:

-

Red Form (Acidic): At a pH below 1.2, this compound is in its fully protonated, diprotic acid form (H₂In). In this state, the central carbon is part of a lactone ring structure.

-

Yellow Form (Intermediate): In the pH range of 2.8 to 8.0, the molecule loses one proton to form the monoprotic species (HIn⁻). This transition involves the opening of the lactone ring to form a resonance-stabilized quinoid structure, which appears yellow.

-

Blue Form (Alkaline): Above a pH of 9.6, the second proton is lost, resulting in the fully deprotonated dianionic form (In²⁻). This form also has a quinoid structure, but the deprotonation of the second hydroxyl group leads to a shift in the absorption spectrum, causing the solution to appear blue.

The equilibrium between these forms is what dictates the color of the solution at a given pH. The two transition ranges are:

-

pH 1.2 - 2.8: Red to Yellow

-

pH 8.0 - 9.6: Yellow to Blue

Quantitative Data

The spectral properties of this compound are directly linked to its different structural forms. The following table summarizes the key quantitative data for this indicator.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₅S | |

| Molecular Weight | 410.48 g/mol | |

| CAS Number | 125-31-5 | |

| First pH Transition Range | 1.2 - 2.8 | |

| Second pH Transition Range | 8.0 - 9.6 | |

| Color in Acidic Range (pH < 1.2) | Red | |

| Color in Intermediate Range (pH 2.8 - 8.0) | Yellow | |

| Color in Alkaline Range (pH > 9.6) | Blue | |

| λmax (Yellow Form, in Methanol) | 419 - 429 nm | |

| λmax (Blue Form, in 0.1 N NaOH) | 591 - 599 nm |

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% indicator solution can be prepared as follows:

Materials:

-

This compound powder

-

Distilled or deionized water

-

0.1 M Sodium Hydroxide (optional)

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

Procedure 1 (Ethanol-based):

-

Weigh out 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL beaker.

-

Add 50 mL of 95% ethanol and stir until the powder is completely dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with 95% ethanol.

Procedure 2 (Aqueous, with NaOH):

-

Weigh out 0.04 g of this compound powder.

-

In a beaker, dissolve the powder in 0.98 mL of 0.1 M Sodium Hydroxide.

-

Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled or deionized water.

Protocol for Titration of a Weak Acid (Acetic Acid) with a Strong Base (NaOH) using this compound

This protocol outlines the use of this compound for the titration of a weak acid, such as acetic acid in vinegar, with a strong base like sodium hydroxide. Given that the equivalence point for this titration is above pH 7, the second transition range of this compound (yellow to blue) is suitable.

Materials:

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Vinegar sample (containing acetic acid)

-

This compound indicator solution (0.1%)

-

50 mL burette

-

25 mL volumetric pipette

-

250 mL Erlenmeyer flask

-

Distilled or deionized water

-

Burette stand and clamp

Procedure:

-

Preparation of the Burette:

-

Rinse the burette with a small amount of the standardized NaOH solution and discard the rinsing.

-

Fill the burette with the NaOH solution, ensuring no air bubbles are trapped in the tip.

-

Record the initial volume of the NaOH solution to two decimal places.

-

-

Preparation of the Analyte:

-

Using a volumetric pipette, transfer 25.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of distilled or deionized water to the flask to increase the volume and make the color change more visible.

-

Add 3-4 drops of the this compound indicator solution to the flask. The solution should turn yellow.

-

-

Titration:

-

Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.

-

As the endpoint is approached, the blue color will start to appear where the NaOH is added and then disappear upon swirling.

-

Continue adding the NaOH drop by drop until a single drop causes a persistent color change from yellow to blue. This is the endpoint of the titration.

-

Record the final volume of the NaOH solution in the burette to two decimal places.

-

-

Calculations:

-

Calculate the volume of NaOH used by subtracting the initial volume from the final volume.

-

Use the molarity of the NaOH solution and the volume used to calculate the moles of NaOH.

-

Based on the 1:1 stoichiometry of the reaction between acetic acid and NaOH, the moles of acetic acid are equal to the moles of NaOH at the equivalence point.

-

Calculate the molarity of the acetic acid in the vinegar sample by dividing the moles of acetic acid by the initial volume of the vinegar sample.

-

Mandatory Visualizations

Signaling Pathway of this compound Color Change

Caption: pH-dependent equilibrium and structural forms of this compound.

Experimental Workflow for Acid-Base Titration

Caption: Workflow for the titration of acetic acid with NaOH using this compound.

References

An In-depth Technical Guide to p-Xylenolsulfonephthalein: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Xylenolsulfonephthalein, commonly known as Xylenol Blue, is a triphenylmethane (B1682552) dye widely utilized as a pH indicator in various scientific and industrial applications. Its distinct color transitions at two different pH ranges make it a versatile tool for monitoring acidity and alkalinity. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of p-Xylenolsulfonephthalein, including detailed experimental protocols and structured data for easy reference.

Introduction

p-Xylenolsulfonephthalein (this compound) belongs to the family of sulfonephthalein dyes, which are known for their pH-indicating properties. It is structurally characterized by a sultone ring and two p-xylenol moieties. The molecule exhibits two useful pH ranges for color change: from red to yellow in acidic conditions (pH 1.2 to 2.8) and from yellow to blue in alkaline conditions (pH 8.0 to 9.6).[1] This dual-range property makes it a valuable indicator in various chemical titrations and biological assays. This guide will delve into the synthesis of this important compound and detail its key physicochemical properties.

Physicochemical Properties

p-Xylenolsulfonephthalein is a dark brown crystalline powder.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂O₅S | [3] |

| Molecular Weight | 410.49 g/mol | [2] |

| CAS Number | 125-31-5 | |

| Melting Point | 212 °C (decomposes) | |

| Appearance | Dark brown powder | |

| pH Transition Range 1 | pH 1.2 (Red) to 2.8 (Yellow) | |

| pH Transition Range 2 | pH 8.0 (Yellow) to 9.6 (Blue) | |

| Solubility | Soluble in 95% Methanol (0.1%) | |

| Absorption Maximum (in Methanol) | 419 – 429 nm | |

| Absorption Maximum (in 0.1 N NaOH) | 591 – 599 nm |

Synthesis of p-Xylenolsulfonephthalein

The synthesis of p-Xylenolsulfonephthalein is typically achieved through the condensation of p-xylenol with o-sulfobenzoic acid anhydride (B1165640). This electrophilic substitution reaction is a common method for the preparation of sulfonephthalein dyes.

Synthesis Pathway

The synthesis involves the reaction of two equivalents of p-xylenol with one equivalent of o-sulfobenzoic acid anhydride in the presence of a condensing agent.

References

Xylenol Blue solubility in water and ethanol

An In-depth Technical Guide on the Solubility of Xylenol Blue in Water and Ethanol (B145695)

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This compound, a member of the sulfonephthalein dye family, is widely utilized as a pH indicator in various analytical and biological applications. Its solubility in common solvents such as water and ethanol is a critical parameter for the formulation of indicator solutions and for its application in diverse experimental settings. This technical guide provides a comprehensive overview of the solubility of this compound, methods for its determination, and a workflow for solubility testing.

Quantitative Solubility Data

The solubility of this compound is most often described qualitatively in the literature. However, based on available data for the preparation of clear solutions, the following quantitative information can be summarized. It is important to note that these values typically represent concentrations used for creating effective indicator solutions and may not reflect the saturation limit of the compound in these solvents.

| Solvent | Reported Concentration for a Clear Solution | Equivalent Concentration (g/L) | Reference |

| Distilled Water | 0.1% (w/v) | 1 g/L | [1] |

| Ethanol | 0.04% to 0.1% (w/v) | 0.4 to 1 g/L | [2] |

| 95% Methanol | 0.1% (w/v) | 1 g/L | [1] |

Note: The data presented indicates that clear solutions can be prepared at these concentrations, implying that the solubility is at least this value. The true saturation solubility may be higher.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This method is considered reliable for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in water and ethanol at a specified temperature (e.g., 25 °C).

Materials:

-

This compound powder

-

Distilled or deionized water

-

Absolute ethanol

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars or an orbital shaker

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Spectrophotometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a series of Erlenmeyer flasks containing a known volume of the solvent (water or ethanol). The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled environment (e.g., a 25 °C water bath) and agitate them using a magnetic stirrer or orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

To remove any remaining suspended solid particles, filter the sample through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant can then be collected.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve of known concentrations versus absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting:

-

The solubility should be reported in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

The temperature at which the solubility was determined must be specified.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported, as it can influence the solubility of pH-sensitive compounds like this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in water and ethanol, supported by a detailed experimental protocol and a clear workflow visualization. For researchers and scientists, this information is crucial for the accurate preparation of solutions and the reliable execution of experiments involving this versatile pH indicator.

References

In-Depth Technical Guide to Xylenol Blue Powder for Researchers and Drug Development Professionals

An essential pH indicator, Xylenol Blue, finds versatile applications in various scientific disciplines. This technical guide provides a comprehensive overview of its safety data, properties, and detailed experimental protocols for its use in laboratory settings.

This compound is a sulfonphthalein dye notable for its dual pH transition ranges, making it a valuable indicator for both acidic and basic conditions. It transitions from red to yellow in the pH range of 1.2 to 2.8 and from yellow to blue in the pH range of 8.0 to 9.6.[1] This characteristic allows for its use in a variety of analytical procedures, including acid-base titrations and as a component in mixed indicators. Beyond its role as a pH indicator, this compound is also utilized in complexometric titrations and has applications in biochemical assays.

Safety and Handling

Proper handling and storage of this compound powder are crucial to ensure laboratory safety. The substance is a dark brown powder that is stable under normal conditions.[2][3]

Personal Protective Equipment (PPE): To prevent direct contact, appropriate personal protective equipment should be worn. This includes:

-

Eye/Face Protection: Safety glasses or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][4]

-

Skin Protection: Protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH (US) or CEN (EU) approved respirator should be used.

Storage: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It should be kept away from incompatible materials such as strong oxidizing agents.

First Aid Measures: In case of accidental exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound powder is presented in the tables below for easy reference and comparison.

| Physical and Chemical Properties | |

| Property | Value |

| Molecular Formula | C23H22O5S |

| Molecular Weight | 410.47 g/mol |

| Appearance | Dark brown powder |

| Melting Point | 212.00 °C / 413.6 °F |

| Solubility | No information available |

| pH Transition Range 1 | 1.2 (Red) - 2.8 (Yellow) |

| pH Transition Range 2 | 8.0 (Yellow) - 9.6 (Blue) |

| Toxicological Data | |

| Test | Result |

| Acute Toxicity | No information available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No information available |

| Germ Cell Mutagenicity | No information available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |

| Reproductive Toxicity | No information available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available |

| Aspiration Hazard | No information available |

Experimental Protocols

Detailed methodologies for the preparation of this compound indicator solutions and their application in titrations are provided below.

Preparation of this compound Indicator Solution

This protocol outlines the steps for preparing a this compound indicator solution for use in various laboratory applications.

Materials:

-

This compound powder

-

Ethanol (95%) or Sodium Hydroxide (B78521) (0.1 M)

-

Distilled water

-

Beaker

-

Graduated cylinder

-

Stirring rod

-

Volumetric flask

Procedure:

Two common methods for preparing the indicator solution are:

-

Ethanol-based: Dissolve 0.1 g of this compound powder in 100 mL of 95% ethanol.

-

Aqueous-based: Dissolve 0.1 g of this compound powder in 2.15 mL of 0.1 M sodium hydroxide solution and dilute to 100 mL with distilled water.

Workflow for Preparing this compound Indicator Solution:

Caption: Workflow for preparing this compound indicator solution.

Acid-Base Titration Using this compound Indicator

This protocol describes the use of this compound as an indicator in a standard acid-base titration.

Materials:

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized acid or base)

-

This compound indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Stir plate and stir bar (optional)

Procedure:

-

Rinse the burette with a small amount of the titrant and then fill it. Record the initial volume.

-

Pipette a known volume of the analyte into an Erlenmeyer flask.

-

Add 2-3 drops of this compound indicator solution to the analyte. The solution will turn red if the analyte is a strong acid or yellow if it is a weak acid or base.

-

Slowly add the titrant from the burette to the analyte while continuously swirling the flask.

-

Continue adding the titrant until the indicator changes color. The endpoint is reached when the color change persists for at least 30 seconds. The color change will be from red to yellow for a strong acid titrated with a strong base, or from yellow to blue for a weak acid or base titration.

-

Record the final volume of the titrant.

-

Calculate the concentration of the analyte using the formula: M1V1 = M2V2, where M1 and V1 are the molarity and volume of the analyte, and M2 and V2 are the molarity and volume of the titrant.

Workflow for Acid-Base Titration:

Caption: Workflow for a typical acid-base titration using this compound.

References

The Spectroscopic Behavior of Xylenol Blue: A Technical Guide to its Molar Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol Blue is a sulfonephthalein dye widely utilized as a pH indicator in various analytical and biological applications.[1][2] Its distinct color transitions at two different pH ranges make it a versatile tool for monitoring changes in acidity.[1][3] Understanding the quantitative spectroscopic properties of this compound, particularly its molar extinction coefficient (ε), is critical for its effective use in colorimetric assays, titrations, and other analytical methodologies. This technical guide provides an in-depth overview of the molar extinction coefficient of this compound, including a detailed experimental protocol for its determination and a summary of its pH-dependent spectral characteristics.

This compound exhibits two distinct pH transition ranges:

-

pH 1.2 to 2.8: Red to Yellow[1]

-

pH 8.0 to 9.6: Yellow to Blue

These transitions are a consequence of the pH-dependent equilibrium between different structural forms of the molecule, each possessing a unique absorption spectrum. The molar extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength, is therefore highly dependent on the pH of the solution.

Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε) is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the substance. For pH indicators like this compound, which exist in different forms depending on the pH, the observed molar extinction coefficient of a solution is a weighted average of the ε values of each form present at that pH.

| pH Range | Dominant Species | Color | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| < 1.2 | H₂In | Red | ~430-440 | ε (acidic) |

| 1.2 - 2.8 | Mixture of H₂In and HIn⁻ | Red-Orange-Yellow | Isosbestic Point | ε (isosbestic) |

| 2.8 - 8.0 | HIn⁻ | Yellow | ~430-440 | ε (intermediate) |

| 8.0 - 9.6 | Mixture of HIn⁻ and In²⁻ | Yellow-Green-Blue | Isosbestic Point | ε (isosbestic) |

| > 9.6 | In²⁻ | Blue | ~590-600 | ε (basic) |

Note: The exact values of the molar extinction coefficient and λmax can vary slightly depending on the solvent and ionic strength of the solution.

Experimental Determination of Molar Extinction Coefficient and pKa

The molar extinction coefficient and the acid dissociation constant (pKa) of a pH indicator like this compound can be determined spectrophotometrically. The following is a generalized experimental protocol.

Principle

The pKa of an indicator is the pH at which the concentrations of the acidic and basic forms are equal. By measuring the absorbance of the indicator in solutions of varying pH, the ratio of the different forms can be determined, allowing for the calculation of the pKa. The molar extinction coefficients of the pure acidic and basic forms are determined in solutions of very low and very high pH, respectively.

Materials and Equipment

-

This compound

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

-

Buffer solutions of various pH values (e.g., citrate, phosphate, borate)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions

Experimental Workflow

References

The Advent and Evolution of Sulfonephthalein Dyes: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and fundamental applications of sulfonephalein dyes has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough examination of the synthesis, properties, and experimental utility of this important class of chemical indicators.

The guide provides a historical overview of synthetic dyes, tracing their origins from the mid-19th century and the foundational work of chemists who revolutionized the field. It then focuses on the specific development of sulfonephthalein dyes, a subclass of triarylmethane dyes, renowned for their vibrant color changes in response to varying pH levels.

A core component of this guide is the structured presentation of quantitative data. Key physicochemical properties of prominent sulfonephthalein dyes, including their acid dissociation constants (pKa) and the wavelength of maximum absorbance (λmax) at different protonation states, are summarized in a clear, tabular format for straightforward comparison and reference.

In addition to the historical and physicochemical data, the whitepaper offers detailed experimental protocols for the synthesis of key sulfonephthalein dyes. These methodologies are compiled from established chemical literature and patents, providing a practical resource for laboratory synthesis. Furthermore, the guide outlines a standard experimental workflow for a primary application of these dyes: spectrophotometric pH measurement.

To further elucidate the concepts presented, the guide incorporates mandatory visualizations using the DOT language to create clear and informative diagrams. These include a representation of the acid-base equilibrium that underlies the indicator function of sulfonephthalein dyes and a step-by-step workflow for their use in pH determination.

Key Physicochemical Properties of Selected Sulfonephthalein Dyes

The following table summarizes the acid dissociation constants (pKa) and the wavelength of maximum absorbance (λmax) for the protonated (H₂A or HA⁻) and deprotonated (A²⁻) forms of several common sulfonephthalein dyes. This data is crucial for selecting the appropriate indicator for a specific pH range and for accurate spectrophotometric analysis.

| Dye | pKa₁ | pKa₂ | λmax (H₂A/HA⁻) | λmax (A²⁻) |

| Bromophenol Blue (BPB) | 3.75 | - | - | - |

| Bromocresol Green (BCG) | 4.42 | - | - | - |

| Chlorophenol Red (CPR) | 5.74 | - | - | - |

| Bromocresol Purple (BCP) | 6.05 | - | - | - |

| Bromothymol Blue (BTB) | 6.72 | - | - | - |

| Thymol (B1683141) Blue | 1.65 | 8.90 | 376 nm | 594 nm |

| Cresol Red | 1.0 | 8.2 | - | - |

| Phenol Red | - | 7.7 | 443 nm | 570 nm |

Note: A single pKa value is listed for dyes that have one primary color transition in the common pH range. Thymol Blue and Cresol Red exhibit two distinct transitions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of two representative sulfonephthalein dyes, Thymol Blue and Cresol Red, as well as a general protocol for preparing an indicator solution.

Synthesis of Thymol Blue

The synthesis of Thymol Blue involves the condensation of thymol with o-sulfobenzoic acid anhydride (B1165640).[1] A typical laboratory procedure is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine o-sulfobenzoic acid anhydride, two equivalents of thymol, and a catalytic amount of anhydrous zinc chloride.[2][3]

-

Heating: Heat the mixture with stirring. The temperature is initially raised to 40°C, at which point the mixture turns a red-purple color.[2] The temperature is then increased to 100°C and maintained for 10-14 hours.[2]

-

Workup: After cooling, hot water is added to the reaction mixture. Steam distillation is then employed to remove any unreacted thymol. This process is continued until the distilled aqueous solution is free of oily matter.

-

Isolation and Purification: The mixture is cooled to allow the precipitation of the crude product as loose green crystals. The crystals are collected by filtration and washed with ethanol (B145695) to remove residual impurities. The purified Thymol Blue is then dried.

Synthesis of Cresol Red

Cresol Red is synthesized through the reaction of o-cresol (B1677501) with o-sulfobenzoic acid anhydride in the presence of a dehydrating agent. The following protocol is a representative example:

-

Reaction: Combine o-sulfobenzoic acid anhydride, o-cresol, and anhydrous zinc chloride in a reaction vessel.

-

Heating: Heat the mixture to 115-120°C and maintain this temperature for 3.5-4 hours with continuous stirring.

-

Quenching and Precipitation: Add water and dilute hydrochloric acid to the reaction mixture and heat to boiling with vigorous stirring to produce finely dispersed particles.

-

Isolation: While still hot, pour the reactants into another container and wash the precipitate with warm water (30-40°C). The solid is then collected by filtration.

-

Purification: The collected sediment is dried and then treated with diethyl ether and benzene (B151609) to dissolve any unreacted o-cresol. The purified Cresol Red is then filtered and dried.

Preparation of a Cresol Red Indicator Solution

To prepare a 0.2 g/L Cresol Red indicator solution for titrations, the following steps can be followed:

-

Accurately weigh 20 mg of Cresol Red.

-

Transfer the solid to a 100.00 ml volumetric flask.

-

Add 1.06 ml of 0.05N sodium hydroxide (B78521) solution and 5.00 ml of 95% ethanol to the flask.

-

Once the Cresol Red has dissolved, add an additional 15 ml of ethanol.

-

Dilute the solution to the 100.00 ml mark with distilled water.

Visualized Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the fundamental chemical equilibrium of sulfonephthalein dyes and a typical experimental workflow for their use in spectrophotometric pH measurements.

References

Xylenol Blue: An In-depth Technical Guide to its Applications in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol Blue, a member of the sulfonephthalein family of dyes, is a versatile organic compound with significant applications in analytical chemistry. Its utility stems from its distinct color changes in response to varying pH levels and its ability to form colored complexes with metal ions. This technical guide provides a comprehensive overview of the primary applications of this compound as a pH indicator, a metallochromic indicator in complexometric titrations, and as a chromogenic reagent in spectrophotometry. This document adheres to stringent requirements for data presentation, experimental protocols, and visual representations to facilitate its use in research and development settings.

Core Applications of this compound

The analytical applications of this compound are primarily centered on its chromophoric properties. These include:

-

pH Indication: this compound exhibits two distinct pH transition ranges, making it a valuable indicator for titrations involving strong acids and bases, as well as for the preparation of buffer solutions.

-

Complexometric Titrations: It serves as a metallochromic indicator in the volumetric determination of various metal ions with chelating agents like ethylenediaminetetraacetic acid (EDTA).

-

Spectrophotometry: The formation of colored complexes with certain metal ions allows for their quantitative determination using spectrophotometric methods.

This compound as a pH Indicator

This compound is widely recognized for its dual-range pH indication, providing clear visual endpoints in both acidic and alkaline conditions.

Quantitative Data: pH Transition Ranges and Color Changes

| pH Range | Color of Acidic Form | Color of Basic Form |

| 1.2 - 2.8 | Red | Yellow |

| 8.0 - 9.6 | Yellow | Blue |

Spectrophotometric Data

| Medium | Wavelength of Maximum Absorbance (λmax) |

| Methanol | 424 nm |

| 0.1 N NaOH | 593 nm |

Experimental Protocol: Preparation and Use of this compound pH Indicator

Objective: To prepare a this compound indicator solution and demonstrate its use in determining the approximate pH of a solution.

Materials:

-

This compound powder

-

Ethanol (95% or absolute) or distilled water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Test tubes and rack

-

Pipettes

-

pH meter (for verification)

Procedure:

-

Indicator Solution Preparation:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of 20% ethanol. Alternatively, for a water-soluble form, dissolve 0.04 g in 0.86 mL of 0.1 M NaOH and dilute to 100 mL with distilled water.[1]

-

Stir until the dye is completely dissolved. Store the solution in a labeled, sealed bottle.

-

-

Demonstration of Color Change:

-

Label three test tubes: "Acidic," "Neutral," and "Alkaline."

-

To the "Acidic" test tube, add 5 mL of 0.1 M HCl.

-

To the "Neutral" test tube, add 5 mL of distilled water.

-

To the "Alkaline" test tube, add 5 mL of 0.1 M NaOH.

-

Add 2-3 drops of the prepared this compound indicator solution to each test tube.

-

Observe and record the color in each test tube. The acidic solution should be red, the neutral solution yellow, and the alkaline solution blue.

-

-

pH Estimation of an Unknown Sample:

-

Place 5 mL of the unknown solution into a clean test tube.

-

Add 2-3 drops of the this compound indicator solution.

-

Compare the resulting color to the colors observed in the acidic, neutral, and alkaline standards to estimate the pH range of the unknown sample. For more precise measurements, a pH meter should be used.

-

Signaling Pathway: pH-Dependent Color Change of this compound

Caption: pH-dependent color transitions of this compound.

This compound in Complexometric Titrations

This compound can function as a metallochromic indicator in complexometric titrations with EDTA for the determination of various metal ions. However, it is crucial to note that in scientific literature, "Xylenol Orange," a closely related derivative, is more frequently cited and used for this purpose. The experimental protocols provided below are for Xylenol Orange, which serves as a representative example for this class of indicators.

Quantitative Data: Conditions for Metal Ion Titration with EDTA using Xylenol Orange

| Metal Ion | pH | Buffer | Color Before Endpoint | Color at Endpoint |

| Zinc (Zn²⁺) | 5-6 | Acetate or Hexamethylenetetramine | Pink-Violet | Yellow |

| Lead (Pb²⁺) | 5-6 | Acetate or Hexamethylenetetramine | Pink-Violet | Yellow |

| Bismuth (Bi³⁺) | 1-3 | Nitric Acid | Pink-Violet | Yellow |

| Thorium (Th⁴⁺) | 2.5-3.5 | - | Pink-Violet | Yellow |

Experimental Protocol: Complexometric Titration of Zinc (II) with EDTA using Xylenol Orange Indicator

Objective: To determine the concentration of a Zinc (II) solution by titration with a standardized EDTA solution using Xylenol Orange as the indicator.

Materials:

-

Zinc (II) solution of unknown concentration

-

Standardized 0.05 M EDTA solution

-

Xylenol Orange indicator mixture (0.1 g of Xylenol Orange triturated with 9.9 g of potassium nitrate)

-

Hexamethylenetetramine (Hexamine) buffer

-

Dilute nitric acid or sodium hydroxide for pH adjustment

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Sample Preparation:

-

Pipette a known volume (e.g., 25.00 mL) of the Zinc (II) solution into a 250 mL conical flask.

-

Dilute with approximately 50 mL of deionized water.

-

-

pH Adjustment:

-

Add a small amount of hexamine buffer to the solution to adjust the pH to approximately 5-6. A pH meter can be used for accurate adjustment.

-

-

Indicator Addition:

-

Add a small amount (approximately 50 mg) of the Xylenol Orange indicator mixture to the flask. The solution should turn a distinct pink-violet color.

-

-

Titration:

-

Fill the burette with the standardized 0.05 M EDTA solution and record the initial volume.

-

Titrate the Zinc (II) solution with the EDTA solution under constant stirring.

-

The endpoint is reached when the color of the solution sharply changes from pink-violet to a clear yellow.

-

Record the final volume of the EDTA solution used.

-

-

Calculation:

-

Calculate the concentration of the Zinc (II) solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the Zinc (II) solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.

-

Logical Relationship: Complexometric Titration Workflow

Caption: Workflow for complexometric titration of a metal ion.

This compound in Spectrophotometry

While this compound itself has specific absorbance characteristics, its application in the spectrophotometric determination of metal ions is less documented than that of its analogue, Xylenol Orange. The formation of stable, colored complexes between metal ions and these dyes allows for their quantification based on the intensity of the color, which is measured by a spectrophotometer. A notable application is the determination of thorium.

Quantitative Data: Spectrophotometric Determination of Thorium (IV) using Xylenol Orange

| Parameter | Value |

| Metal Ion | Thorium (Th⁴⁺) |

| Reagent | Xylenol Orange |

| pH | 2.5-3.5 |

| Wavelength of Maximum Absorbance (λmax) | 570 nm |

| Molar Absorptivity (ε) | 5.51 x 10⁴ L·mol⁻¹·cm⁻¹ (in the presence of cetyltrimethylammonium bromide)[2] |

Experimental Protocol: Spectrophotometric Determination of Thorium (IV) using Xylenol Orange

Objective: To determine the concentration of Thorium (IV) in a sample using a spectrophotometric method with Xylenol Orange.

Materials:

-

Thorium (IV) standard solutions of known concentrations

-

Xylenol Orange solution (0.05% w/v in water)

-

Buffer solution (pH 2.8)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of Thorium (IV) with concentrations ranging from, for example, 0.5 to 5.0 ppm.

-

Into a series of 25 mL volumetric flasks, pipette known volumes of the standard Thorium (IV) solutions.

-

To each flask, add 2 mL of the Xylenol Orange solution and 10 mL of the pH 2.8 buffer solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for 30 minutes.

-

Measure the absorbance of each solution at 570 nm against a reagent blank (containing all components except Thorium).

-

Plot a calibration curve of absorbance versus Thorium (IV) concentration.

-

-

Analysis of Unknown Sample:

-

Prepare the unknown sample solution in the same manner as the standards.

-

Measure the absorbance of the unknown sample solution at 570 nm.

-

Determine the concentration of Thorium (IV) in the unknown sample by interpolating its absorbance on the calibration curve.

-

Experimental Workflow: Spectrophotometric Analysis

Caption: General workflow for spectrophotometric analysis.

Conclusion

This compound is a valuable reagent in analytical chemistry with well-established applications as a pH indicator. Its utility as a metallochromic indicator and a spectrophotometric reagent is also recognized, although in these areas, the closely related compound Xylenol Orange is more predominantly used and documented. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound and its analogues in their analytical workflows. Careful attention to the specific reagent being used (this compound versus Xylenol Orange) is essential for accurate and reproducible results.

References

Methodological & Application

Preparation of Xylenol Blue Indicator Solution for Titration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Xylenol Blue indicator solution for use in acid-base titrations. This compound is a versatile pH indicator with two distinct color transition ranges, making it suitable for various analytical applications. This guide includes detailed protocols for preparing the indicator from both its free acid and sodium salt forms, a summary of its key properties, and a workflow diagram for clarity.

Introduction

This compound, with the chemical formula C₂₃H₂₂O₅S, is a sulfonephthalein dye that serves as a pH indicator.[1][2][3] It is particularly useful due to its two separate pH ranges where it changes color. In highly acidic solutions, it transitions from red to yellow, and in basic solutions, it changes from yellow to blue or violet.[1][4] This dual-range property allows for its use in various types of acid-base titrations. The selection of the appropriate pH range is critical for accurate endpoint determination.

Physicochemical Properties and pH Transition Data

A thorough understanding of the properties of this compound is essential for its proper application. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₂O₅S | |

| Molecular Weight | ~410.49 g/mol | |

| Appearance | Dark brown to dark purple powder | |

| Acidic pH Range | 1.2 - 2.8 | |

| Acidic Transition | Red to Yellow | |

| Alkaline pH Range | 8.0 - 9.6 | |

| Alkaline Transition | Yellow to Blue/Violet | |

| Melting Point | 212-214 °C (decomposes) |

Experimental Protocols

The following protocols detail the preparation of a 0.1% w/v this compound indicator solution. The choice between the two methods depends on the starting material (free acid or sodium salt).

Protocol 1: Preparation from this compound Free Acid

This method is suitable when starting with the less water-soluble free acid form of the indicator.

Materials:

-

This compound (free acid) powder

-

Ethanol (B145695) (95% or absolute)

-

Deionized or distilled water

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Volumetric flasks (100 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar (optional)

-

Weighing balance

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving in Ethanol:

-

Method A (Ethanol): Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve. Once dissolved, dilute to the 100 mL mark with 95% ethanol.

-

Method B (Aqueous Ethanol): A 0.1% solution can be prepared in 50% ethanol by dissolving 0.1 g of the indicator in 100 mL of a 50% ethanol-water mixture.

-

-

Dissolving in Water (with NaOH):

-

For an aqueous solution, dissolve 0.04 g of this compound in 0.98 mL of 0.1 M NaOH.

-

Once dissolved, dilute to 100 mL with deionized or distilled water.

-

-

Mixing: Mix the solution thoroughly by inverting the flask several times or using a magnetic stirrer until homogeneous.

-

Storage: Transfer the prepared solution to a labeled, airtight container. Store at room temperature, protected from light. The solution is stable for an extended period if stored correctly.

Protocol 2: Preparation from this compound Sodium Salt

The sodium salt of this compound is more water-soluble and can be used to prepare a purely aqueous indicator solution.

Materials:

-

This compound Sodium Salt powder

-

Deionized or distilled water

-

Volumetric flask (100 mL)

-

Graduated cylinder

-

Weighing balance

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound sodium salt powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of deionized or distilled water and swirl until the powder is completely dissolved.

-

Dilution: Dilute the solution to the 100 mL mark with deionized or distilled water.

-

Mixing: Mix the solution thoroughly by inverting the flask several times.

-

Storage: Store the solution in a labeled, airtight bottle at room temperature, away from direct light.

Workflow Diagram

The following diagram illustrates the decision-making process and steps for preparing the this compound indicator solution.

Caption: Workflow for Preparing this compound Indicator Solution.

Application in Titration

For most titrations, 1-2 drops of the prepared 0.1% indicator solution are sufficient for every 10 mL of the analyte solution. The choice of the pH transition range to monitor depends on the expected pH at the equivalence point of the titration. For titrating a strong acid with a strong base, the alkaline range (pH 8.0-9.6) is typically used.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound powder and solvents.

-

Work in a well-ventilated area or under a fume hood.

-

Store the indicator powder in a dry, desiccated environment at room temperature.

By following these protocols, researchers can reliably prepare this compound indicator solutions for accurate and consistent results in their analytical procedures.

References

Application Notes and Protocols for the Use of Xylenol Blue in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in a variety of samples, including pharmaceutical compounds and environmental materials. The success of these titrations hinges on the accurate determination of the endpoint, which is often achieved through the use of a metallochromic indicator. Xylenol Blue is a versatile indicator that undergoes a distinct color change upon complexation with metal ions, making it a valuable tool for this purpose. This document provides a detailed protocol for the application of this compound in the complexometric titration of various metal ions using a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

Principle of Complexometric Titration with this compound

This compound functions as a metallochromic indicator. The principle of its operation in complexometric titrations is based on the competitive binding of metal ions between the indicator and a stronger chelating agent, typically EDTA.

Initially, a small amount of this compound is added to the solution containing the metal ions to be quantified. At a specific pH, the indicator forms a colored complex with the metal ions. The color of this metal-indicator complex is distinct from the color of the free, uncomplexed indicator in the solution.

During the titration, a standard solution of EDTA is gradually added. EDTA is a powerful hexadentate ligand that forms highly stable, colorless complexes with most metal ions. As EDTA is introduced, it progressively binds with the free metal ions in the solution.

At the endpoint of the titration, all the free metal ions have been complexed by the EDTA. The EDTA then begins to displace the metal ions from the weaker metal-indicator complex. This releases the free indicator into the solution, causing a sharp and observable color change, which signals the completion of the titration. The stability of the metal-EDTA complex must be significantly higher than that of the metal-indicator complex for a sharp endpoint to be observed.[1]

Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in complexometric titrations of various metal ions.

| Metal Ion | Recommended pH | Color of Metal-Indicator Complex | Endpoint Color (Free Indicator) |

| Aluminum (Al³⁺) | 2.0 - 3.0 | Red | Yellow |

| Bismuth (Bi³⁺) | 1.0 - 3.0 | Red-Violet | Yellow |

| Lead (Pb²⁺) | 5.0 - 6.0 | Red-Violet | Yellow |

| Zinc (Zn²⁺) | 5.0 - 6.0 | Red-Violet | Yellow |

Note: The closely related indicator, Xylenol Orange, is often used for these titrations and exhibits similar color changes. The optimal pH and endpoint colors should be confirmed experimentally for a specific application.

Experimental Protocols

Reagent Preparation

-

Standard EDTA Solution (0.05 M): Dissolve 18.61 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Standardize this solution against a primary standard such as calcium carbonate.

-

This compound Indicator Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of ethanol (B145695) or deionized water.[2] Gentle heating may be required to facilitate dissolution.

-

Buffer Solutions:

-

pH 1-3: Use appropriate concentrations of nitric acid or hydrochloric acid to adjust the pH.

-

pH 5-6: Prepare an acetate (B1210297) buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

-

-

Hexamine (Hexamethylenetetramine): Used for pH adjustment in certain titrations.

General Titration Protocol (Direct Titration)

This protocol provides a general framework for the direct titration of metal ions with EDTA using this compound as an indicator. Specific modifications for different metal ions are noted below.

-

Sample Preparation: Accurately weigh a sample containing the metal ion of interest and dissolve it in a suitable solvent (e.g., deionized water, dilute acid). Dilute the sample to a known volume in a volumetric flask.

-

Aliquot Transfer: Pipette a known volume of the sample solution into a clean conical flask.

-

pH Adjustment: Add the appropriate buffer solution to adjust the pH of the sample solution to the optimal range for the specific metal ion being titrated (see data summary table).

-

Indicator Addition: Add 1-2 drops of the this compound indicator solution to the conical flask. The solution should develop the characteristic color of the metal-indicator complex.

-

Titration: Titrate the sample solution with the standardized EDTA solution from a burette with constant swirling.

-

Endpoint Determination: Continue the titration until the color of the solution sharply changes from the color of the metal-indicator complex to the color of the free indicator. This is the endpoint.

-

Volume Recording: Record the volume of EDTA solution consumed.

-

Calculations: Calculate the concentration of the metal ion in the original sample using the stoichiometry of the metal-EDTA reaction (typically 1:1).

Metal-Specific Protocols

-

Titration of Bismuth (Bi³⁺):

-

Adjust the pH of the sample solution to 1.0 - 3.0 with nitric acid.[3]

-

The color change at the endpoint is from red-violet to yellow.

-

-

Titration of Lead (Pb²⁺):

-

Adjust the pH of the sample solution to 5.0 - 6.0 using an acetate buffer or by adding hexamine.

-

The endpoint is marked by a color change from red-violet to yellow.

-

-

Titration of Zinc (Zn²⁺):

-

Adjust the pH to 5.0 - 6.0 with an acetate buffer or hexamine.

-

The color will change from red-violet to yellow at the endpoint.

-

Visualizations

Signaling Pathway of Complexometric Titration

Caption: Signaling pathway of this compound in complexometric titration.

Experimental Workflow

Caption: Experimental workflow for complexometric titration using this compound.

References

Application Note: Utilizing Xylenol Blue as a Tracking Dye in Agarose Gel Electrophoresis

Introduction